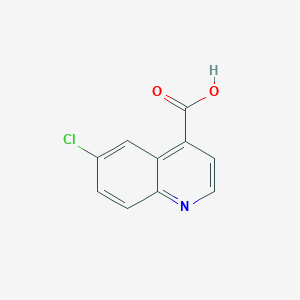

6-Chloroquinoline-4-carboxylic acid

説明

6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic compound with a bicyclic structure containing a benzene ring fused with a pyridine ring . It has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives, including this compound, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized via expeditious synthetic approaches .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring fused with a pyridine ring, with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position .Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, are involved in various chemical reactions. For example, quinoline-4-carboxylic acids have been synthesized in water using isatin and enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .科学的研究の応用

Antibacterial Applications

A notable application of 6-Chloroquinoline-4-carboxylic acid derivatives is in the synthesis of novel compounds with significant antibacterial activity. Shivaraj et al. (2013) synthesized a series of quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, showing activity against Escherichia coli and Staphylococcus aureus (Shivaraj et al., 2013). Additionally, Balaji et al. (2013) reported on the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, displaying moderate antibacterial activity against various Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Antiviral Properties

The antiviral properties of this compound derivatives, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), have been documented. Souza et al. (2008) found that the chloroxoquinolinic ribonucleoside derivatives of 6-chloroquinoline inhibited HSV-1 and HSV-2 replication with low cytotoxicity, suggesting potential as lead molecules for anti-HSV drug design (Souza et al., 2008).

Antitumor Activity

Research into the antitumor properties of this compound derivatives has also been significant. Marvadi et al. (2020) designed and synthesized a series of novel derivatives showing promising antitubercular activity against M. tuberculosis H37Rv (Mtb), indicating lower cytotoxicity profiles and suggesting their potential as antitubercular agents (Marvadi et al., 2020). Montoya et al. (2014) synthesized NH-pyrazoline derivatives with notable antitumor activity against various cancer cell lines, highlighting the utility of the 4-aryloxy-7-chloroquinoline fragment in the rational design of new antitumor agents (Montoya et al., 2014).

作用機序

Target of Action

6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, which has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes that play a crucial role in various biological processes, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids .

Mode of Action

It is suggested that it interacts with its targets, the alkaline phosphatases, leading to their inhibition . This inhibition could be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing the enzyme from carrying out its function .

Biochemical Pathways

The inhibition of alkaline phosphatases by this compound affects various biochemical pathways. Alkaline phosphatases are involved in many biological processes, including the hydrolysis of monophosphate esters at alkaline pH levels . By inhibiting these enzymes, this compound can potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of this compound is the inhibition of alkaline phosphatases. This inhibition can lead to various molecular and cellular effects, depending on the specific role of the inhibited enzyme in a particular biological process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature

将来の方向性

Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

生化学分析

Biochemical Properties

6-Chloroquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The interactions between this compound and these enzymes involve binding to the active sites, leading to inhibition of their catalytic activities. This inhibition can affect various physiological processes, including bone mineralization and intestinal health.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, such as breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells, this compound induces cell cycle arrest and apoptosis . It affects cell signaling pathways, leading to chromatin condensation, nuclear fragmentation, and interaction with DNA. These effects highlight its potential as an anticancer agent, selectively targeting cancer cells while sparing normal cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to the active sites of alkaline phosphatases, inhibiting their activity . This inhibition disrupts the dephosphorylation of substrates, affecting various cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. The compound’s impact on metabolic flux and metabolite levels can affect cellular energy production and biosynthetic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution can vary depending on tissue type and physiological conditions, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound reaches its intended targets, such as alkaline phosphatases in the cell membrane or cytoplasm, where it can effectively inhibit their activity and modulate cellular processes.

特性

IUPAC Name |

6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMLJGLNAOPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424398 | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-29-5 | |

| Record name | 6-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

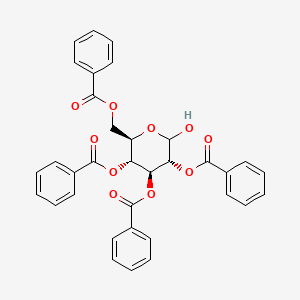

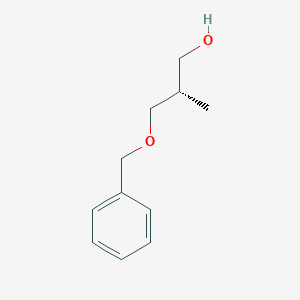

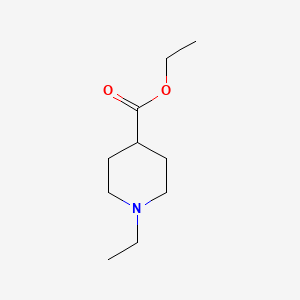

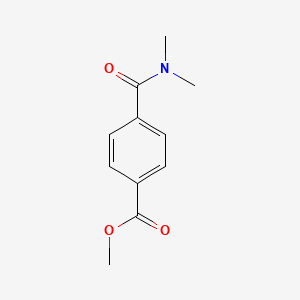

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

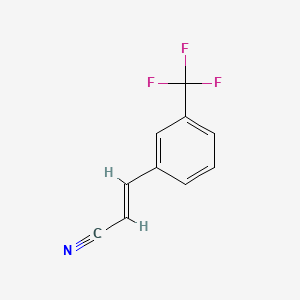

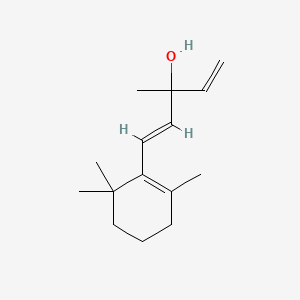

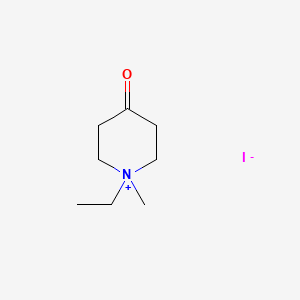

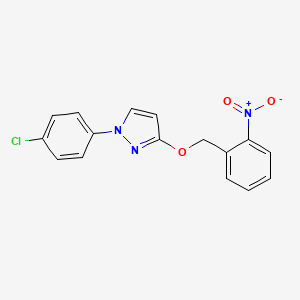

Feasible Synthetic Routes

Q1: How do 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives interact with their target and what are the downstream effects?

A1: The research article investigates the interaction of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives with the Plasmodium lactate dehydrogenase (pLDH) enzyme. [] pLDH is a key enzyme in the glycolytic pathway of the malaria parasite, essential for its energy production. By inhibiting pLDH, these compounds aim to disrupt the parasite's metabolism and ultimately inhibit its growth and survival. The study employs molecular docking simulations to predict the binding interactions between the synthesized compounds and the pLDH active site. [] The results suggest that these compounds can effectively bind to the enzyme, potentially leading to its inhibition.

Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from the research regarding 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives and their antimalarial activity?

A2: The research explores the impact of various 2-aryl/heteroaryl substitutions on the 6-chloroquinoline-4-carboxylic acid scaffold. While the study doesn't provide a comprehensive SAR analysis, it highlights that the binding affinity to pLDH varies depending on the specific substituents. For instance, compound 3d demonstrated the strongest binding affinity with five hydrogen bonding interactions. [] This finding suggests that specific substitutions at the 2-position of the quinoline ring significantly influence the interaction with pLDH and potentially the antimalarial activity. Further research with a wider range of substitutions and in vitro testing is needed to establish a detailed SAR profile and optimize the antimalarial potency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)